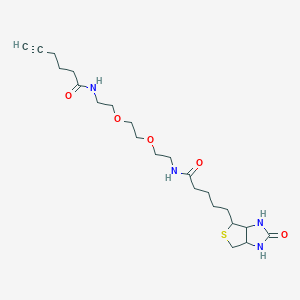
Alkynyl-Biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG2-C4-Alkyne is a compound that features a biotin group, a polyethylene glycol (PEG) linker, and a terminal alkyne group. This compound is particularly useful in bioconjugation and click chemistry applications due to its ability to form stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-PEG2-C4-Alkyne is synthesized through a series of chemical reactions that involve the attachment of a biotin moiety to a PEG linker, followed by the introduction of an alkyne group. The synthesis typically involves the following steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG linker, usually in the presence of a base like triethylamine, to form biotin-PEG.
Alkyne Introduction: Finally, the PEGylated biotin is reacted with an alkyne-containing reagent to introduce the terminal alkyne group.
Industrial Production Methods
Industrial production of Biotin-PEG2-C4-Alkyne follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography and crystallization, to ensure high purity and yield. The compound is typically produced under controlled conditions to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG2-C4-Alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne group of Biotin-PEG2-C4-Alkyne and an azide group on another molecule .
Common Reagents and Conditions
Reagents: Copper(I) iodide (CuI), sodium ascorbate, and azide-containing molecules.
Major Products
The major product of the CuAAC reaction involving Biotin-PEG2-C4-Alkyne is a biotinylated molecule with a triazole linkage. This product is highly stable and can be used in various bioconjugation applications .
Scientific Research Applications
Biotin-PEG2-C4-Alkyne has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Biotin-PEG2-C4-Alkyne involves its ability to participate in CuAAC reactions. The terminal alkyne group reacts with azide groups in the presence of a copper catalyst to form a triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG4-Alkyne: Similar to Biotin-PEG2-C4-Alkyne but with a longer PEG linker, providing greater flexibility and solubility.
Biotin-PEG2-Azide: Contains an azide group instead of an alkyne group, used in similar click chemistry applications.
Biotin-PEG2-Amine: Features an amine group, used for amide bond formation in bioconjugation.
Uniqueness
Biotin-PEG2-C4-Alkyne is unique due to its specific combination of a biotin moiety, a short PEG linker, and a terminal alkyne group. This combination allows for efficient and stable bioconjugation through CuAAC reactions, making it highly valuable in various research and industrial applications .
Properties
Molecular Formula |
C22H36N4O5S |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hex-5-ynamide |
InChI |
InChI=1S/C22H36N4O5S/c1-2-3-4-8-19(27)23-10-12-30-14-15-31-13-11-24-20(28)9-6-5-7-18-21-17(16-32-18)25-22(29)26-21/h1,17-18,21H,3-16H2,(H,23,27)(H,24,28)(H2,25,26,29) |
InChI Key |
BMIRHLAYBWVOOC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


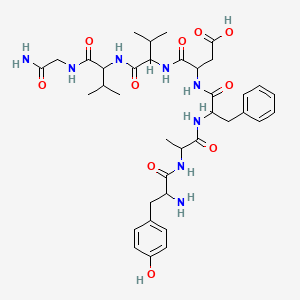
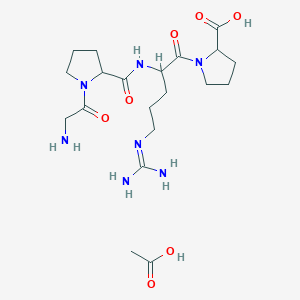
![N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide](/img/structure/B13399219.png)
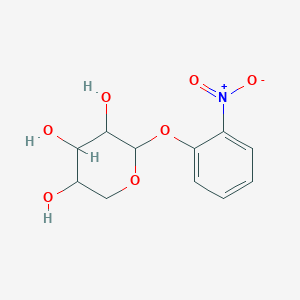

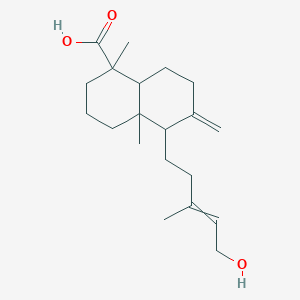


![[(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate](/img/structure/B13399264.png)
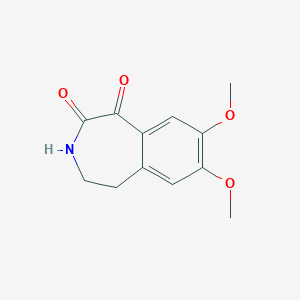
![(2S,3R,4S,5S)-6-[[(1R,3S,4R,8S,12R,17R,20R,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-8-(hydroxymethyl)-3,4,8,12,19,19,21-heptamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-5-[(3R,4R,5R,6R)-4,5,6-trihydroxydioxan-3-yl]oxy-3-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13399272.png)
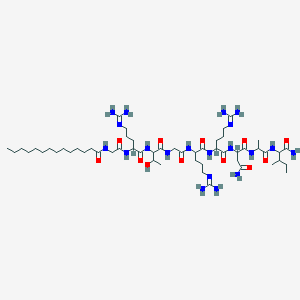
![8,9-Diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid](/img/structure/B13399281.png)
![Pregn-4-ene-3,20-dione, 6-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6alpha,11beta,16alpha)-](/img/structure/B13399289.png)
